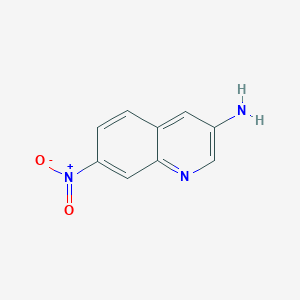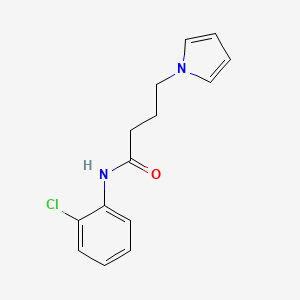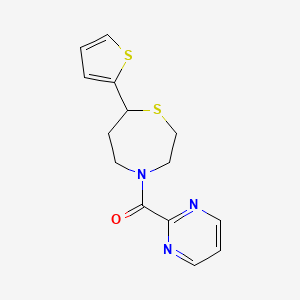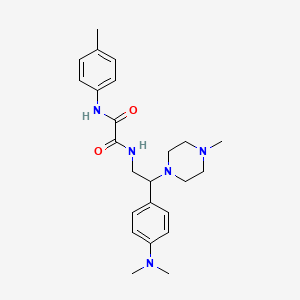
1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a complex organic compound with potential applications across various scientific fields. Its structural uniqueness lies in the integration of sulfonyl, ethanone, and pyrazol functional groups with a dihydroisoquinoline core, contributing to its versatile reactivity and biological interactions.
作用机制
Target of Action
The primary target of the compound 1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies .
准备方法
Synthetic Routes and Reaction Conditions
1-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is typically synthesized through multi-step organic reactions. One common route starts with the preparation of the core dihydroisoquinoline structure, followed by its functionalization with sulfonyl and ethanone groups. This step requires the use of strong bases and organic solvents under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis might employ continuous flow chemistry techniques to enhance reaction efficiency and scalability. The process includes extensive purification steps, such as recrystallization or chromatography, to achieve the desired compound in a highly pure form.
化学反应分析
Types of Reactions
1-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone undergoes a variety of chemical reactions due to its multiple reactive sites:
Oxidation: The compound can be oxidized under controlled conditions to introduce further functional groups or to modify its existing ones.
Reduction: Selective reduction of specific sites can alter the compound’s overall chemical behavior.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups, tailoring the compound for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are often utilized.
Substitution: Reagents like alkyl halides, acids, or bases, depending on the desired transformation.
Major Products
Products from these reactions vary widely, forming derivatives that might exhibit new or enhanced biological and chemical properties, useful for further research and industrial applications.
科学研究应用
1-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is significant in various fields:
Chemistry: Its unique structure allows it to serve as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be utilized in biochemical assays to understand enzyme interactions and protein bindings due to its potential binding affinity.
Medicine: Research into its pharmacological activities includes exploring its potential as an inhibitor in disease pathways, making it a candidate for drug development.
Industry: Industrial applications may include its use as an intermediate in the synthesis of more complex molecules or materials with specific properties.
相似化合物的比较
Similar Compounds
1-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-1H-pyrazol-1-yl)ethanone
1-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-3-methyl-1H-pyrazol-1-yl)propanone
1-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-5-methyl-1H-pyrazol-1-yl)ethanone
Uniqueness
The specific arrangement of functional groups in 1-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone, especially the combination of 3,5-dimethyl substitutions on the pyrazol ring, sets it apart from similar compounds. This unique configuration may result in distinct biological activities and chemical reactivities, providing a basis for its specific applications and efficacy.
This comprehensive overview covers the essential aspects of this compound, from its preparation and reactions to its scientific significance and comparison with similar compounds. If there’s more you’d like to know or dive deeper into any section, let me know!
属性
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-11-16(12(2)19(17-11)13(3)20)23(21,22)18-9-8-14-6-4-5-7-15(14)10-18/h4-7H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSMYUSDILYQPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-propylacetamide](/img/structure/B2510135.png)



![[(2,4-Difluorophenyl)methyl]urea](/img/structure/B2510142.png)

![2-[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2510144.png)
![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2510145.png)

![4-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2510147.png)

![2-Chloro-N-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methyl]acetamide](/img/structure/B2510150.png)
![1-methyl-8-(4-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2510152.png)

